4-(2-Fluorophenyl)butanenitrile
Overview
Description
4-(2-Fluorophenyl)butanenitrile is a chemical compound with the molecular formula C10H10FN. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanenitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Fluorophenyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzyl chloride with butanenitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of 4-(2-fluorophenyl)butylamine.
Oxidation: Formation of 4-(2-fluorophenyl)butanoic acid.
Scientific Research Applications
4-(2-Fluorophenyl)butanenitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Employed in the development of advanced materials with specific electronic properties.
Biological Studies: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)butanenitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)butanenitrile
- 4-(2-Bromophenyl)butanenitrile
- 4-(2-Methylphenyl)butanenitrile
Uniqueness
4-(2-Fluorophenyl)butanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
4-(2-fluorophenyl)butanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGRXGJXJWRBQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625688 | |
Record name | 4-(2-Fluorophenyl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143654-61-9 | |
Record name | 4-(2-Fluorophenyl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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